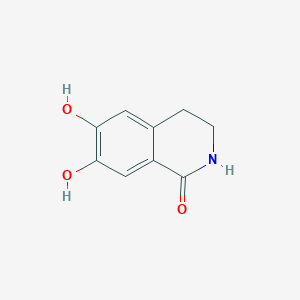

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one

Description

Properties

IUPAC Name |

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-5-1-2-10-9(13)6(5)4-8(7)12/h3-4,11-12H,1-2H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYZCWLVFOWQRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=C(C=C21)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452523 |

Source

|

| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330847-76-2 |

Source

|

| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

relationship between dopamine metabolism and isoquinolinone derivatives

The following technical guide explores the intersection of dopamine metabolism and isoquinolinone derivatives . This analysis distinguishes between endogenous metabolic byproducts (tetrahydroisoquinolines) and synthetic isoquinolinone scaffolds designed to modulate dopaminergic signaling.[1]

Scope: Mechanistic Intersections, Structure-Activity Relationships (SAR), and Experimental Protocols. Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary: The Scaffold-Metabolism Nexus

The relationship between dopamine (DA) and isoquinolinone derivatives is bidirectional. Biologically, dopamine metabolism can aberrantly produce neurotoxic tetrahydroisoquinolines (THIQs) via Pictet-Spengler condensation. Pharmacologically, synthetic isoquinolinone (3,4-dihydroisoquinolin-1(2H)-one) scaffolds are privileged structures engineered to intervene in this very pathway. They act as "metabolic brakes" (MAO-B/COMT inhibitors) or "signaling tuners" (D2/D3 receptor ligands) to treat Parkinson’s Disease (PD) and schizophrenia.

This guide dissects the chemical biology of these derivatives, providing a blueprint for leveraging the isoquinolinone core to stabilize dopamine kinetics.

Chemical Biology: Endogenous vs. Synthetic Pathways

To design effective drugs, one must first understand the endogenous "toxic" pathway that synthetic isoquinolinones aim to correct or mimic.

The Endogenous Pathway (The "Dark Side")

Under oxidative stress or alcohol metabolism, dopamine condenses with aldehydes (e.g., acetaldehyde) to form Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).

-

Metabolic Fate: Salsolinol is N-methylated by N-methyltransferase (NMT) and oxidized by Monoamine Oxidase (MAO) into the N-methyl-isoquinolinium ion , a potent neurotoxin structurally analogous to MPP+, causing mitochondrial Complex I inhibition and dopaminergic neuron death.

The Synthetic Intervention (The Isoquinolinone Scaffold)

Medicinal chemists utilize the oxidized isoquinolin-1-one (lactam) scaffold. Unlike the basic amine of THIQs, the lactam is metabolically stable and non-toxic.

-

Pharmacophore Utility: The rigid bicyclic core mimics the catecholamine structure of dopamine but locks it in a conformation that favors specific binding to MAO-B or Dopamine Receptors (D2/D3) while preventing conversion to toxic pyridinium species.

Mechanistic Intersections & SAR

Inhibition of Dopamine Catabolism (MAO-B & COMT)

Isoquinolinone derivatives prevent the degradation of dopamine, thereby elevating synaptic levels in PD patients.

-

Mechanism: Competitive reversible inhibition. The isoquinolinone ring occupies the substrate cavity, preventing dopamine entry.

-

Critical SAR (Structure-Activity Relationship):

-

C7 Substitution: A benzyloxy group at the C7 position of the 3,4-dihydroisoquinolin-1(2H)-one core dramatically enhances potency (IC50 < 10 nM) and selectivity over MAO-A. This bulky group occupies the "entrance cavity" of MAO-B, which is larger than that of MAO-A.

-

Lactam Nitrogen (N2): Alkylation (e.g., N-methylation) often reduces potency compared to the free NH, suggesting a critical hydrogen bond interaction with the enzyme backbone (e.g., Pro102).

-

Modulation of Dopamine Receptors (D2/D3)

Isoquinolinones serve as bioisosteres for the aryl-piperazine class of antipsychotics.

-

Target: D2 (Post-synaptic) and D3 (Autoreceptor) Receptors.

-

Mechanism: Multi-target partial agonism or antagonism.

-

Critical SAR:

-

Linker Length: A 4-carbon alkyl chain attached to the N2 position, connecting to a secondary pharmacophore (e.g., phenylpiperazine), is essential for dual D2/D3 affinity.

-

C6/C7 Substitution: Electron-donating groups (methoxy) mimic the catechol hydroxyls of dopamine, enhancing affinity via serine residues in the receptor binding pocket (Ser5.42, Ser5.46).

-

Visualization: Pathways and Logic

The following diagram illustrates the divergence between the neurotoxic endogenous pathway and the therapeutic synthetic pathway.

Caption: Divergence of dopamine metabolism into neurotoxic THIQs versus therapeutic intervention by synthetic isoquinolinone scaffolds inhibiting MAO-B and modulating D2 receptors.

Experimental Protocols

To validate the efficacy of isoquinolinone derivatives, researchers must employ self-validating assays. Below are two critical protocols.

Protocol A: MAO-B Inhibition Screening (Fluorometric)

Purpose: Determine the IC50 of an isoquinolinone derivative against MAO-B to assess its potential as a metabolic stabilizer.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Positive Control: Selegiline (1 µM).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Dilute to 7 concentrations (0.1 nM – 10 µM) in reaction buffer. Final DMSO concentration must be <1%.

-

Incubation: Mix 50 µL of enzyme solution + 20 µL of test compound in a black 96-well plate. Incubate at 37°C for 15 minutes (allows for equilibrium binding).

-

Initiation: Add 30 µL of substrate mix (200 µM Amplex Red + 1 mM Tyramine + 1 U/mL HRP).

-

Detection: Measure fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.

-

Validation: The assay is valid only if the Z'-factor > 0.5 and Selegiline shows >95% inhibition.

-

Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Microsomal Metabolic Stability

Purpose: Isoquinolinones are designed to resist the rapid oxidation that plagues THIQs. This assay confirms the scaffold's stability.

Reagents:

-

Liver Microsomes (Human/Rat, 20 mg/mL).

-

NADPH Regenerating System.

-

Internal Standard: Propranolol.

Workflow:

-

Reaction: Incubate test compound (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer at 37°C.

-

Start: Initiate with NADPH addition.

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (stops reaction).

-

Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields -

Success Criteria: A viable CNS drug candidate should have

min in human microsomes.

Data Summary: SAR Trends

| Structural Feature | Effect on Dopamine Metabolism/Signaling | Mechanism |

| Isoquinolin-1-one Core | Metabolic Stability | Resists oxidation to neurotoxic pyridinium ions (unlike THIQs). |

| C7-Benzyloxy | MAO-B Selectivity | Steric occlusion of MAO-B entrance loop; excludes MAO-A. |

| N2-Alkyl-Piperazine | D2/D3 Affinity | Salt bridge formation with Asp114 in D2 receptor. |

| C6,7-Dimethoxy | Receptor Binding | Mimics dopamine catechol; H-bonds with Ser5.42/5.46. |

References

-

Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. European Journal of Medicinal Chemistry. (2016).[5]

-

Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters. (2013).[2][6]

-

Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents. European Journal of Medicinal Chemistry.[7] (2020).[7]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Journal of Neurochemistry. (1998).

-

Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ2 receptors. European Journal of Medicinal Chemistry.[6] (2013).[2][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

catechol isoquinolinone scaffold in medicinal chemistry

The Catechol Isoquinolinone Scaffold: Design, Synthesis, and Therapeutic Utility

Executive Summary

The catechol isoquinolinone scaffold—specifically the 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one core—represents a specialized pharmacophore in medicinal chemistry. It is primarily engineered as a bioisostere of the

While the scaffold offers high potency via bidentate metal chelation, it carries significant "structural liabilities" related to redox cycling and metabolic instability. This guide provides a technical analysis of the scaffold's design logic, a validated synthetic protocol for library generation, and a critical assessment of its PAINS (Pan-Assay Interference Compounds) potential.

Part 1: Structural Logic & Pharmacophore Analysis

The efficacy of the catechol isoquinolinone scaffold relies on the synergy between three distinct structural domains. Unlike flexible chain-based inhibitors, the isoquinolinone core locks the pharmacophore into a planar conformation, reducing the entropic penalty of binding.

The "Warhead": Metal Chelation Triad

The defining feature is the 7,8-dihydroxy-1-one motif.

-

Mechanism: The carbonyl oxygen at C1 and the hydroxyl group at C8 form a coplanar, bidentate ligand system.

-

Function: This triad chelates the two critical Magnesium ions (

) within the catalytic core of the HIV Integrase enzyme.[1] This mimics the geometry of the viral DNA's 3'-OH end, effectively blocking the "strand transfer" step of viral replication. -

Causality: The rigidity of the fused benzene ring ensures the oxygen atoms remain in a fixed cis-like orientation, optimizing orbital overlap with the metal ions.

The "Anchor": Isoquinolinone Core[2][3]

-

Function: The bicyclic aromatic system provides a scaffold for

- -

Stability: The amide bond (lactam) is embedded in the ring, protecting it from rapid hydrolysis compared to linear amides.

The "Vector": N2-Substituent

-

Function: The nitrogen atom at position 2 serves as the attachment point for hydrophobic moieties (typically a 4-fluorobenzyl or 3-chloro-4-fluorobenzyl group).

-

Target: This group occupies a specific hydrophobic pocket in the enzyme-DNA complex, providing the necessary selectivity and potency boost (often >100-fold).

Figure 1: Pharmacophore map of the catechol isoquinolinone scaffold acting as an HIV Integrase inhibitor.

Part 2: Therapeutic Case Study – HIV Integrase Inhibition[1][4][5][6][7]

The catechol isoquinolinone scaffold was developed to overcome resistance profiles associated with first-generation INSTIs.

-

Binding Mode: The inhibitor binds to the "intasome" (enzyme + viral DNA). The catechol moiety displaces the 3'-OH of the viral DNA from the active site metals.

-

Key Insight: While the catechol is a potent chelator, its high polarity can limit membrane permeability. The N-benzyl substitution (The Vector) is critical not just for binding, but for balancing the LogP to allow cell entry.

Comparative Data: Scaffold Potency

| Compound Class | Metal Binding Motif | IC50 (Strand Transfer) | Liability |

|---|---|---|---|

| Raltegravir | Hydroxypyrimidinone | ~10 nM | Low |

| Catechol Isoquinolinone | 7,8-Dihydroxy-1-one | < 10 µM | High (Redox) |

| Diketo Acid |

Note: While potent, the catechol series often requires pro-drug strategies (e.g., esterification) to prevent premature oxidation before reaching the target.

Part 3: Synthetic Protocol

The synthesis of 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-ones typically proceeds via a Late-Stage Diversification strategy. The core is built with protected phenols (methoxy groups), and the "Vector" (N-substituent) is added last, followed by global deprotection.

Experimental Workflow

Objective: Synthesis of N-(4-fluorobenzyl)-7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Step 1: Core Activation (N-Alkylation)

-

Reagents: 7,8-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one (Starting Material), Sodium Hydride (NaH), 4-Fluorobenzyl bromide, DMF.

-

Protocol:

-

Dissolve the isoquinolinone core (1.0 eq) in anhydrous DMF under Argon.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Why: Deprotonate the amide nitrogen to increase nucleophilicity.

-

Stir for 30 min at 0°C until gas evolution ceases.

-

Add 4-fluorobenzyl bromide (1.1 eq) dropwise.

-

Warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water, extract with EtOAc. Wash with brine to remove DMF.

-

Yield: Typically 70–85%.

-

Step 2: Global Deprotection (Demethylation)

-

Reagents: Boron Tribromide (

) in -

Protocol:

-

Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous

. -

Cool to -78°C. Critical: BBr3 is highly reactive; low temp prevents side reactions.

-

Add

(1M in -

Allow to warm slowly to 0°C over 2 hours.

-

Quench: Pour carefully into ice water. Caution: Exothermic.

-

Purification: The product is a catechol and may oxidize. Purify immediately via HPLC or recrystallization from MeOH/Ether.

-

Figure 2: Synthetic pathway for the generation of the active catechol inhibitor.[4]

Part 4: Liability & Optimization (PAINS Alert)

The catechol moiety is a known PAINS (Pan-Assay Interference Compound) motif. Researchers must distinguish between true biological inhibition and assay interference.

Redox Cycling Mechanism

Catechols spontaneously oxidize to ortho-quinones in aerobic buffers, generating Hydrogen Peroxide (

-

Interference:

can inhibit enzymes (like cysteine proteases) non-specifically. -

Mitigation: Include catalase or DTT in the assay buffer to scavenge ROS. If potency drops significantly with catalase, the activity is likely artifactual.

Covalent Modification

The oxidized ortho-quinone is a Michael acceptor that can covalently modify nucleophilic residues (Cys, Lys) on the target protein.

-

Mitigation: Perform a "jump-dilution" assay. If activity is not recovered after dilution, the inhibition is irreversible (covalent), which is often undesirable for this class.

Metabolic Instability (COMT)

Catechol-O-Methyl Transferase (COMT) rapidly methylates one of the hydroxyls (usually the 3-position relative to the chain, or 7/8 in this ring), rendering the molecule inactive (cannot chelate Mg2+).

-

Solution: This is the primary reason catechols are rare in oral drugs. Bioisosteres like hydroxypyridinones (used in Raltegravir) retain the chelation geometry but resist COMT metabolism.

Figure 3: Mechanism of redox cycling and ROS generation associated with catechol scaffolds.

References

-

Zhang, X., et al. (2019). "6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors." Current Topics in Medicinal Chemistry.

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

-

Larsen, R. D., et al. (1991). "Synthesis of 3,4-dihydroisoquinolines via N-acyliminium ions."[5] Journal of Organic Chemistry.

-

Johnston, P. A., et al. (2008). "Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds." Assay and Drug Development Technologies.

Sources

- 1. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of bicyclic pyrimidinones as potent and orally bioavailable HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Technical Guide: Antioxidant Mechanisms & Therapeutic Potential of 6,7-Dihydroxy-Dihydroisoquinolones

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the structural chemistry, redox biology, and experimental validation of 6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-ones (and their relevant analogs) as potent antioxidant scaffolds.

Executive Summary

6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (6,7-DDIQ) represents a privileged scaffold in medicinal chemistry, merging the redox-active catechol moiety with the metabolic stability of a lactam-fused isoquinoline core. Unlike their neurotoxic amine counterparts (e.g., salsolinol), the dihydroisoquinolone derivatives exhibit a distinct pharmacological profile characterized by potent radical scavenging, metal chelation, and Nrf2-mediated cytoprotection.

This guide provides a comprehensive analysis of the antioxidant properties of this class, detailing the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for their evaluation in pre-clinical drug development.

Chemical Basis of Activity: The Pharmacophore

The antioxidant efficacy of 6,7-DDIQ is not merely a function of proton donation but a complex interplay between the catechol redox cycle and the electronic influence of the lactam ring.

Structure-Activity Relationship (SAR)

-

The Catechol Warhead (C6, C7-OH): The vicinal hydroxyl groups are the primary drivers of antioxidant activity. They undergo two-electron oxidation to form an ortho-quinone, scavenging reactive oxygen species (ROS) in the process.

-

The Lactam Linker (C1=O, N2-H): Unlike the basic nitrogen in tetrahydroisoquinolines (THIQs), the amide functionality in isoquinolones reduces basicity, preventing lysosomal trapping and altering blood-brain barrier (BBB) permeability. The electron-withdrawing carbonyl group at C1 stabilizes the core against non-specific metabolic degradation.

-

C3/C4 Substitution: Steric bulk at these positions can modulate lipophilicity (LogP) and hinder enzymatic conjugation (e.g., by COMT), prolonging the plasma half-life.

Redox Mechanism

The compound acts as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Figure 1: Stepwise oxidation of the catechol moiety. The transition from catechol to ortho-quinone neutralizes two radical equivalents. The quinone can be recycled by cellular reductases (NQO1).

Mechanisms of Action[1]

Direct Scavenging & Metal Chelation

-

Radical Quenching: 6,7-DDIQ directly neutralizes hydroxyl (•OH) and superoxide (O2•-) radicals.[1][2][3]

-

Fenton Chemistry Inhibition: The ortho-dihydroxy structure forms stable pseudo-cyclic complexes with transition metals (Fe²⁺, Cu²⁺), preventing the generation of hydroxyl radicals via the Fenton reaction.

Indirect Signaling: The Nrf2/ARE Pathway

Beyond direct scavenging, these compounds act as pro-electrophilic drugs . The oxidized ortho-quinone intermediate is mildly electrophilic and reacts with specific cysteine residues (e.g., C151) on Keap1 .

-

Keap1 Alkylation: The quinone forms a Michael adduct with Keap1.

-

Nrf2 Release: This prevents Nrf2 ubiquitination.

-

Nuclear Translocation: Nrf2 moves to the nucleus, binding to the Antioxidant Response Element (ARE).

-

Enzyme Induction: Upregulation of HO-1, NQO1, and GCL.

Figure 2: Activation of the Keap1-Nrf2 axis. The compound's oxidized form acts as a sensor, triggering endogenous antioxidant defense mechanisms.

Experimental Protocols (Validation)

To establish the antioxidant profile of a new 6,7-DDIQ derivative, the following self-validating tiered workflow is recommended.

Tier 1: Chemical Assays (Cell-Free)

Protocol A: DPPH Radical Scavenging Assay

Purpose: Determine the IC50 for direct H-atom transfer.

-

Preparation:

-

Prepare a 0.2 mM stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Keep in the dark.

-

Prepare serial dilutions of the test compound (1–100 µM) in methanol.

-

Control: Ascorbic acid or Trolox (standard).[4]

-

-

Reaction:

-

Add 100 µL of test compound solution to 100 µL of DPPH solution in a 96-well plate.

-

Blank: 100 µL methanol + 100 µL DPPH.

-

-

Incubation: 30 minutes at room temperature in the dark.

-

Measurement: Read absorbance at 517 nm .

-

Calculation:

Validation Criteria: The IC50 of the positive control (Trolox) must fall within 10-15 µM.

Protocol B: Ferrous Ion Chelation (Ferrozine Method)

Purpose: Assess secondary antioxidant potential (metal sequestration).

-

Mix: 100 µL test compound + 50 µL FeCl₂ (2 mM).

-

Initiate: Add 100 µL Ferrozine (5 mM). Shake vigorously.

-

Incubate: 10 minutes at room temperature.

-

Measure: Absorbance at 562 nm .

-

Note: A decrease in absorbance indicates successful competition of the compound with Ferrozine for Fe²⁺ binding.

-

Tier 2: Biological Assays (In Vitro)

Protocol C: Cellular ROS Quantification (DCFDA Assay)

Cell Line: SH-SY5Y (Neuroblastoma) or HUVEC.

-

Seeding: Plate cells at

cells/well in black 96-well plates. Incubate 24h. -

Pre-treatment: Treat cells with test compound (0.1, 1, 10 µM) for 2–4 hours.

-

Stress Induction: Wash cells, then add 100 µM H₂O₂ or 50 µM 6-OHDA for 1 hour.

-

Probe Loading: Remove media. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min.

-

Detection: Wash 2x with PBS. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

-

Interpretation: Reduced fluorescence compared to the "Stress Only" control indicates intracellular ROS scavenging.

-

Data Presentation & Analysis

When reporting results for 6,7-DDIQ derivatives, summarize data to highlight potency relative to established standards.

Table 1: Comparative Antioxidant Profile (Example Data Structure)

| Compound ID | DPPH IC50 (µM) | ABTS TEAC (mM) | Fe²⁺ Chelation (%) | Cytotoxicity (CC50) |

| 6,7-DDIQ-1 (Test) | 12.5 ± 1.2 | 2.4 ± 0.1 | 65% @ 50µM | > 100 µM |

| Salsolinol (Ref) | 14.2 ± 1.5 | 2.1 ± 0.2 | 40% @ 50µM | 45 µM |

| Trolox (Std) | 11.8 ± 0.8 | 1.0 (Ref) | N/A | > 500 µM |

Key Insight: While Salsolinol is a potent scavenger, its cytotoxicity (CC50) is often limiting. A successful 6,7-DDIQ candidate should match the scavenging power of Salsolinol while demonstrating a CC50 > 100 µM.

Challenges & Future Directions

-

Auto-oxidation Stability: Catechols are prone to rapid oxidation in basic buffers. Formulation strategies must utilize acidic excipients or encapsulation to prevent premature quinone formation before target engagement.

-

COMT Metabolism: The 6,7-dihydroxy motif is a substrate for Catechol-O-Methyltransferase (COMT). Methylation of the 6- or 7-OH abolishes antioxidant activity.

-

Design Strategy: Incorporating bulky groups at C5 or C8 can sterically hinder COMT access.

-

-

Bioavailability: While the lactam improves stability over the amine, the polarity of the dihydroxy group limits passive diffusion. Prodrug strategies (e.g., di-acetyl esters) are recommended to enhance membrane permeability, relying on intracellular esterases to release the active catechol.

References

-

Naoi, M., et al. (2004). "Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines." NeuroToxicology. Link

-

Martinez, A., et al. (2022). "Free radical scavenging mechanism in catechols: Theoretical and experimental insights." ResearchGate.[2] Link

-

Kurutas, E. B. (2016). "The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress."[1] Nutrition Journal. Link

-

Alvarez, F. N., et al. (2009).[5] "6,7-dihydroxy-3,4-dihydroisoquinoline: A novel inhibitor of nuclear factor-κB."[6] Chemotherapy.[6] Link

-

Unzeta, M., et al. (2016). "Multi-target directed ligands based on the 6,7-dihydroxy-tetrahydroisoquinoline scaffold." Frontiers in Neuroscience. Link

Sources

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antioxidant activity, and density functional theory study of catechin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Protocols for Oxidative Aromatization of 6,7-Dihydroxy-Tetrahydroisoquinoline

Executive Summary & Strategic Overview

The oxidative aromatization of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (6,7-diOH-THIQ) is a critical transformation in both medicinal chemistry (synthesis of isoquinoline alkaloids) and neurotoxicology (modeling Parkinson’s disease pathophysiology).

This transformation presents a unique chemoselectivity challenge :

-

The Goal: Dehydrogenation of the N-heterocyclic ring to form the fully aromatic isoquinoline.

-

The Obstacle: The 6,7-catechol moiety is highly redox-active. Under standard oxidative conditions, it preferentially oxidizes to form o-quinones or quinone methides rather than the desired aromatic isoquinoline. These intermediates lead to polymerization or neurotoxic adducts.

Therefore, this guide presents two distinct validated protocols:

-

Protocol A (Synthetic Standard): A protection-deprotection strategy ensuring high yield and purity for drug discovery applications.

-

Protocol B (Direct/Biomimetic): A direct oxidative method yielding the isoquinolinium salt, primarily used for mechanistic biological studies and metabolite generation.

Mechanistic Insight & Reaction Pathways[1][2]

Understanding the competition between Ring Dehydrogenation and Catechol Oxidation is vital for selecting the correct protocol.

Figure 1: Competing reaction pathways. Direct oxidation often leads to quinones (red). The protection strategy (blue) bypasses this instability.

Protocol A: The "Protection-First" Synthetic Route

Best for: Drug development, large-scale synthesis, high-purity isolation. Principle: The catechol hydroxyls are masked as methyl ethers, rendering the aromatic ring electron-rich but resistant to quinone formation. This allows the use of robust dehydrogenation reagents.[1]

Reagents & Equipment[4][5][6]

-

Substrate: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (commercially available or synthesized from dopamine).

-

Oxidant: 10% Palladium on Carbon (Pd/C) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Solvent: Decalin (for Pd/C) or Dioxane (for DDQ).

-

Deprotection Agent: Boron Tribromide (BBr

) in Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Oxidative Aromatization

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dimethoxy-THIQ (1.0 equiv) in Decalin (10 mL/g).

-

Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight).

-

Note: For strictly metal-free routes, substitute Pd/C with DDQ (2.2 equiv) in refluxing dioxane (4 hours).

-

-

Reflux: Heat the mixture to reflux (approx. 190°C for decalin) under an inert atmosphere (N

or Ar) for 4–6 hours.-

Checkpoint: Monitor by TLC (SiO

, MeOH:DCM 1:9). The starting material (lower R

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Pd/C. Wash the pad with DCM.

-

Concentrate the filtrate. If decalin was used, perform a column chromatography purification (Gradient: Hexanes

EtOAc) to remove the high-boiling solvent and isolate 6,7-dimethoxyisoquinoline .

-

Step 2: Demethylation (Unmasking the Catechol)

-

Dissolution: Dissolve the isolated 6,7-dimethoxyisoquinoline in anhydrous DCM (0.1 M concentration) under N

. -

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add BBr

(1.0 M in DCM, 3.0 equiv). Caution: BBr -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quenching: Cool back to 0°C and carefully quench with MeOH (exothermic!).

-

Isolation: Concentrate in vacuo. The product is typically isolated as the hydrobromide salt (6,7-dihydroxyisoquinoline

HBr), which is significantly more stable than the free base.

Yield Expectation: 70–85% overall.

Protocol B: Direct Catalytic Dehydrogenation

Best for: Small-scale mechanistic studies, "Green" chemistry applications, generating metabolic standards. Principle: Uses aerobic oxidation with a heterogeneous catalyst in an acidic medium. The acid protonates the nitrogen, stabilizing the resulting isoquinolinium species and preventing catechol oxidation.

Reagents

-

Substrate: 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Catalyst: Activated Carbon (Darco KB) or 5% Pt/C.

-

Solvent: 0.1 M Acetic Acid or Formic Acid (aq).

-

Oxidant: Atmospheric Oxygen (Air bubbling).

Step-by-Step Methodology

-

Preparation: Dissolve the THIQ hydrochloride salt in 0.1 M Acetic Acid . The acidic pH (approx. 3-4) is critical to prevent autoxidation of the catechol to the quinone (which occurs rapidly at pH > 7).

-

Catalyst Loading: Add Activated Carbon (50 wt%) or Pt/C (5 wt%).

-

Oxidation: Heat to 60°C while gently bubbling air or O

through the solution for 8–12 hours. -

Filtration: Filter hot through a 0.22 µm membrane to remove the catalyst.

-

Lyophilization: Freeze-dry the aqueous filtrate.

-

Result: The product is obtained as the 6,7-dihydroxyisoquinolinium acetate/formate .

-

Warning: Do NOT attempt to basify and extract with organic solvents; the free base will rapidly polymerize (turn black) due to aerobic oxidation.

-

Quantitative Comparison of Protocols

| Feature | Protocol A (Protection) | Protocol B (Direct) |

| Target Product | 6,7-Dihydroxyisoquinoline (HBr Salt) | 6,7-Dihydroxyisoquinolinium Salt |

| Purity | High (>98%) | Moderate (contains oxidation byproducts) |

| Scale | Gram to Kilogram | Milligram |

| Stability | High (Protected intermediates) | Low (Catechol exposed throughout) |

| Key Reagents | Pd/C, BBr | Pt/C, Air, Acid |

| Primary Use | Drug Synthesis, Standards | Metabolite Identification, Toxicology |

Safety & Handling (E-E-A-T)

-

Catechol Toxicity: 6,7-dihydroxy-THIQ and its oxidized forms are structurally related to neurotoxins (e.g., salsolinol).[3] Handle all solids in a fume hood or glovebox.

-

BBr

Hazard: Boron tribromide releases HBr gas upon contact with moist air. Use essentially anhydrous conditions and a caustic scrubber for exhaust gas. -

Quinone Formation: If reaction mixtures turn dark brown/black rapidly, it indicates uncontrolled oxidation to quinones. Ensure inert atmosphere (Protocol A) or acidic pH (Protocol B).

References

-

Synthesis of Catechol Isoquinolines

-

Oxidative Dehydrogenation Mechanisms

-

Neurotoxicity & Oxidation Chemistry

-

General Aromatization Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis [organic-chemistry.org]

- 3. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Oxidation chemistry of the endogenous central nervous system alkaloid salsolinol-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative decarboxylation of salsolinol-1-carboxylic acid to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one in Solution

Welcome to the technical support guide for handling 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the oxidative degradation of this catechol-containing compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring the integrity and stability of your samples.

Understanding the Challenge: The Catechol Moiety

The this compound molecule contains a catechol group, which is highly susceptible to oxidation. This process can be initiated by exposure to oxygen, metal ions, and certain pH conditions.[1][2] Oxidation leads to the formation of highly reactive quinone species, which can then polymerize, resulting in discoloration of the solution and loss of the compound's desired properties.[1][3] Understanding the mechanisms of oxidation is crucial for developing effective stabilization strategies.

Mechanism of Oxidation

The oxidation of the catechol moiety can proceed through both enzymatic and non-enzymatic pathways.[1] Non-enzymatic auto-oxidation can be catalyzed by the presence of metal ions like iron (Fe³⁺) and copper (Cu²⁺).[1][4][5] The process involves the transfer of electrons from the catechol to an oxidizing agent, such as molecular oxygen, leading to the formation of a semiquinone radical and subsequently an o-quinone. These quinones are electrophilic and can react with other molecules, leading to polymerization and the characteristic browning of the solution.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with this compound in solution and provides actionable solutions.

Issue 1: Rapid Discoloration of the Solution (Browning)

Cause: This is a classic sign of catechol oxidation to form quinones and subsequent polymerization.[3] This can be triggered by one or more of the following factors:

-

Presence of Dissolved Oxygen: Atmospheric oxygen is a primary driver of oxidation.

-

Contamination with Metal Ions: Trace amounts of metal ions, such as iron or copper, can catalyze the oxidation process.[1][4][5]

-

Inappropriate pH: The rate of catechol oxidation is highly pH-dependent.[6][7]

Solutions:

-

Deoxygenate Solvents: Before dissolving the compound, thoroughly deoxygenate your solvents. This can be achieved by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes.[8][9][10][11]

-

Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in a glove box or under a continuous stream of an inert gas.[8][9][10][11]

-

Utilize Metal Chelators: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or deferoxamine (desferal), to your buffer or solvent.[4][5][12][13] These agents will sequester metal ions, preventing them from participating in redox cycling.

-

Control pH: Maintain a slightly acidic pH (e.g., pH 4-6). At acidic pH, the catechol group is more stable and less prone to oxidation compared to neutral or alkaline conditions.[6][7][14]

Issue 2: Inconsistent Results in Biological Assays

Cause: The degradation of this compound can lead to a decrease in its effective concentration, resulting in poor reproducibility of experimental data. The oxidation products themselves may also interfere with the assay.

Solutions:

-

Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

-

Incorporate Antioxidants: Add an antioxidant to your solution. Common choices include:

-

Validate Compound Integrity: Before and during your experiments, consider using analytical techniques like HPLC with UV or electrochemical detection to monitor the concentration and purity of your compound.

Issue 3: Precipitation or Cloudiness in the Solution

Cause: This can be due to the formation of insoluble polymers from the oxidized quinone species. It can also be a result of the compound's low solubility in the chosen solvent system.

Solutions:

-

Optimize Solvent Composition: If solubility is an issue, consider using a co-solvent system. However, ensure the co-solvent is compatible with your experimental setup and does not accelerate oxidation.

-

Prevent Oxidation: The primary solution is to prevent the initial oxidation that leads to polymerization. Implement the strategies outlined in "Issue 1."

-

Filtration: If a small amount of precipitate forms despite preventative measures, you may be able to filter the solution immediately before use. However, this is a temporary fix and does not address the underlying stability issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of this compound?

A1: A slightly acidic pH, generally in the range of 4 to 6, is recommended to minimize oxidation.[6][7][14] In alkaline conditions, the catechol moiety is more readily deprotonated, making it more susceptible to oxidation.

Q2: Can I store solutions of this compound in the freezer?

A2: While freezing can slow down chemical reactions, it does not completely halt oxidation, especially if the solution contains dissolved oxygen. If you must store solutions, they should be deoxygenated, blanketed with an inert gas, and stored in airtight containers at -20°C or -80°C for the shortest possible time. It is always best practice to prepare fresh solutions.

Q3: What concentration of antioxidant should I use?

A3: The optimal concentration of an antioxidant can vary depending on the specific conditions of your experiment. A good starting point for antioxidants like ascorbic acid or sodium metabisulfite is a molar excess relative to the this compound. It is advisable to perform a pilot experiment to determine the lowest effective concentration that does not interfere with your assay.

Q4: Are there any solvents I should avoid?

A4: Avoid solvents that may contain peroxide impurities, as these can initiate oxidation. It is also important to use high-purity, deoxygenated solvents.

Q5: How can I visually assess if my compound has oxidized?

A5: A color change from colorless or pale yellow to pink, brown, or black is a strong indicator of oxidation. However, significant oxidation can occur before a visible color change is apparent. Therefore, analytical methods are more reliable for assessing stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

-

This compound

-

High-purity, deoxygenated solvent (e.g., water, buffer, or DMSO)

-

Antioxidant (e.g., L-ascorbic acid)

-

Metal Chelator (e.g., EDTA)

-

Inert gas (Nitrogen or Argon)

-

Appropriate glassware and sterile, airtight storage vials

Procedure:

-

Solvent Preparation:

-

Take the desired volume of solvent in a suitable flask.

-

Sparge the solvent with a steady stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

-

If using a buffer, ensure it is prepared with deoxygenated water and the pH is adjusted to the desired acidic range (e.g., pH 5).

-

-

Addition of Stabilizers:

-

To the deoxygenated solvent, add the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and metal chelator (e.g., EDTA to a final concentration of 0.1 mM).

-

Gently swirl the flask to dissolve the stabilizers.

-

-

Dissolving the Compound:

-

Weigh the required amount of this compound in a clean, dry vial.

-

Under a gentle stream of inert gas, add the stabilized, deoxygenated solvent to the vial.

-

Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.

-

-

Storage:

-

If immediate use is not possible, aliquot the stock solution into smaller, airtight vials.

-

Flush the headspace of each vial with inert gas before sealing.

-

Store at -80°C.

-

Protocol 2: Workflow for Handling the Compound in Experiments

This workflow minimizes oxidation during experimental procedures.

Caption: Experimental workflow for handling this compound.

Data Summary

| Parameter | Condition | Observation | Recommendation |

| pH | Acidic (pH 4-6) | Increased stability, slower oxidation.[7][14] | Maintain a slightly acidic environment for solutions. |

| Neutral (pH 7) | Moderate rate of oxidation. | Use with caution and for short durations. | |

| Alkaline (pH > 8) | Rapid oxidation and discoloration.[14] | Avoid alkaline conditions. | |

| Atmosphere | Ambient Air | Fast degradation. | Work under an inert atmosphere (N₂ or Ar).[8][10][11] |

| Inert Gas | Significantly reduced oxidation.[8][9][10][11] | Standard practice for handling this compound. | |

| Additives | Antioxidants | Prevents or slows oxidation.[15][16][17][18] | Add ascorbic acid or other suitable antioxidants. |

| Metal Chelators | Inhibits metal-catalyzed oxidation.[4][5][12][13] | Use EDTA or other chelators in buffers. |

Logical Relationships

Caption: Factors influencing the oxidation of the compound and corresponding prevention strategies.

References

- pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC. (n.d.).

- Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite | Environmental Science & Technology - ACS Publications. (2025, December 10).

- pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - RSC Publishing. (n.d.).

- The Effects Of pH On Catechol Oxidase. (2022, March 24).

- Effects of varying pH on Catechol Oxidase by Amber Jackson on Prezi. (n.d.).

- Glutamate Protects against Catecholamine Oxidation - Encyclopedia.pub. (2021, November 16).

- An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation - PMC. (n.d.).

- How catecholamines are oxidized? - ResearchGate. (2021, April 29).

- Medicinal chemistry of catechol, a versatile pharmacophore. (n.d.).

- Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed. (n.d.).

- Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols - MDPI. (2025, November 19).

- EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents. (n.d.).

- ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017, July 30).

- Catecholamine autotoxicity. Implications for pharmacology and therapeutics of Parkinson disease and related disorders - PMC. (n.d.).

- Catechol-Based Ligands as Potential Metal Chelators Inhibiting Redox Activity in Alzheimer's Disease | Request PDF - ResearchGate. (n.d.).

- Chelation Therapy in the Treatment of Metal Intoxication. (n.d.).

- Nitrogen Use in Wineries: Targeting Oxidation Before it Starts Help Experts Keep Oxidation in Check - Vacuum Barrier Corporation. (2021, November 1).

- How to Use Inert Gas for Reducing Oxidation Rates. (2026, February 12).

- Inert gas - Wikipedia. (n.d.).

- Inerting - linde-gas.no. (n.d.).

- Antioxidants - CD Formulation. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catecholamine autotoxicity. Implications for pharmacology and therapeutics of Parkinson disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prezi.com [prezi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. vacuumbarrier.com [vacuumbarrier.com]

- 9. How to Use Inert Gas for Reducing Oxidation Rates [eureka.patsnap.com]

- 10. Inert gas - Wikipedia [en.wikipedia.org]

- 11. linde-gas.no [linde-gas.no]

- 12. researchgate.net [researchgate.net]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidants - CD Formulation [formulationbio.com]

- 17. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]

- 18. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]

Technical Support Center: Improving the Aqueous Solubility of 6,7-Dihydroxy-isoquinolinones

Welcome to the technical support center for 6,7-dihydroxy-isoquinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental reasons behind the solubility issues of 6,7-dihydroxy-isoquinolinones and the initial characterization steps you should consider.

Q1: Why are 6,7-dihydroxy-isoquinolinones often poorly soluble in neutral aqueous buffers?

A1: The limited aqueous solubility of these derivatives is a direct consequence of their molecular structure. Several factors are at play:

-

Aromatic Ring System: The core structure is a planar, aromatic isoquinoline ring. In the solid state, these flat molecules can stack on top of each other through strong intermolecular π-π stacking interactions. This creates a stable crystal lattice that is energetically difficult for water molecules to break apart.[1]

-

Hydrophobic Nature: Despite the presence of polar groups, the bicyclic aromatic core is inherently hydrophobic (lipophilic), which limits its affinity for water.[2]

-

Functional Groups: The two phenolic hydroxyl (-OH) groups and the isoquinoline nitrogen can participate in hydrogen bonding. However, in the solid crystal form, they may be involved in intramolecular or intermolecular hydrogen bonds, which further stabilizes the crystal and reduces their availability to interact with water.

Essentially, for dissolution to occur, the energy gained from the interaction between the compound and water molecules must be sufficient to overcome both the energy of the crystal lattice and the energy required to create a cavity in the solvent. For these compounds, this is often not favorable in neutral water.

Q2: I have a new 6,7-dihydroxy-isoquinolinone derivative. What are the first and most critical steps to address its solubility?

A2: Before attempting various solubilization techniques, a systematic initial characterization is crucial. This foundational data will guide your entire strategy.

-

Assess pH-Dependent Solubility: This is the most important first step. Your compound has both a weakly basic nitrogen atom in the isoquinoline ring and weakly acidic phenolic hydroxyl groups.[3][4] This means its net charge, and therefore its solubility, will change dramatically with pH.[5] Attempting to dissolve the compound in acidic (e.g., pH 2-4) and basic (e.g., pH 8-10) buffers can provide a quick indication of its ionizable nature and is often the simplest way to achieve solubility.[6]

-

Determine Key Physicochemical Properties: Understanding properties like pKa (the pH at which 50% of the group is ionized) and LogP (a measure of lipophilicity) will help you select the most appropriate solubilization strategy.

-

Test in Common Organic Solvents: Assess solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like ethanol.[2] This will help in preparing high-concentration stock solutions. Most derivatives are readily soluble in DMSO.[7]

Section 2: Troubleshooting Guide - Common Issues & Step-by-Step Solutions

This section provides workflows to address the most common solubility problems encountered in the lab.

Problem 1: My compound will not dissolve in my neutral buffer (e.g., PBS pH 7.4).

This is the most common starting problem, indicating low intrinsic solubility of the neutral form of the compound.

-

Immediate Cause: At neutral pH, the compound is likely in its least soluble, un-ionized state.

-

Systematic Solution:

-

pH Modification: As these compounds are amphoteric (containing both acidic and basic groups), adjusting the pH is the most effective initial strategy.[5][8]

-

Acidic pH: Lowering the pH (e.g., to pH 3-5) will protonate the basic isoquinoline nitrogen, creating a cation with significantly higher aqueous solubility.[4]

-

Alkaline pH: Raising the pH (e.g., to pH 8-10) will deprotonate the acidic phenolic hydroxyl groups, forming an anionic phenolate that is more soluble in water.[3]

-

Action: See Protocol 1 to systematically determine the pH-solubility profile.

-

-

Co-solvent Addition: If altering the pH is not compatible with your experimental system (e.g., certain cell-based assays), using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[9][10]

-

Problem 2: My compound dissolves in DMSO, but precipitates when diluted into my aqueous assay buffer.

This is a classic and frustrating issue known as "precipitation upon dilution."[7] It occurs because the compound is highly soluble in the concentrated DMSO stock but crashes out when the DMSO is diluted into the aqueous buffer where the compound's solubility is much lower.

-

Immediate Cause: The final concentration of your compound in the aqueous buffer exceeds its solubility limit in that specific solvent mixture.

-

Troubleshooting Workflow: Follow the decision tree below to systematically address this issue.

Caption: Troubleshooting workflow for precipitation upon dilution.

Problem 3: My solution is clear at first but shows precipitate after a few hours or overnight.

This indicates that you have created a thermodynamically unstable supersaturated solution.

-

Possible Causes & Solutions:

-

Supersaturation: The initial energy input (e.g., vortexing, sonication) dissolved more compound than is stable at equilibrium. Over time, the excess compound crystallizes out.

-

Solution: You must determine the true equilibrium solubility of your compound in that specific buffer/solvent system and ensure your final working concentration is at or below this limit.[5]

-

-

pH Shift: If you are using a non-buffered or weakly buffered solution (like pure water), absorption of atmospheric CO₂ can lower the pH over time, causing a compound that is soluble at a higher pH to precipitate.[5]

-

Solution: Always use a robust buffer system with sufficient buffering capacity to maintain a stable pH throughout your experiment.[5]

-

-

Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature (e.g., moving the solution from a 37°C incubator to room temperature) can significantly reduce solubility.[5][12]

-

Solution: Store and handle solutions at a constant, controlled temperature. If your experiment runs at room temperature, prepare the solution at room temperature.

-

-

Section 3: Advanced Solubilization Strategies

When basic troubleshooting is insufficient, these more advanced formulation strategies can be employed.

Q4: When should I consider using cyclodextrins, and how do they work?

A4: You should consider cyclodextrins when pH adjustment or simple co-solvents are not viable or effective, especially for in vivo studies where organic solvent concentrations must be minimized.

-

Mechanism of Action: Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity. The poorly soluble isoquinolinone derivative can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.

-

Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]

-

Action: See Protocol 3 for a common laboratory method to prepare a cyclodextrin inclusion complex.

Q5: Is salt formation a good strategy for 6,7-dihydroxy-isoquinolinones?

A5: Yes, salt formation can be a highly effective method to improve both the solubility and dissolution rate of these compounds, particularly during drug development.[8][15]

-

Principle: By reacting the ionizable functional group with a suitable acid or base (a "counterion"), you form a salt. This salt has a different crystal structure with significantly lower lattice energy, making it much easier to dissolve in water compared to the parent "free form" of the drug.[5][16]

-

How to Apply:

-

For the Basic Nitrogen: You can react the isoquinoline nitrogen with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form an acid addition salt. This is often the most straightforward approach.

-

For the Acidic Phenols: You can react the phenolic hydroxyl groups with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a phenolate salt.

-

-

Considerations: The choice of the counterion is critical as it influences the salt's final properties, such as solubility, stability, and hygroscopicity (tendency to absorb moisture).[16]

Caption: General strategy for selecting a solubility enhancement method.

Section 4: Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility

This protocol helps you quickly map the solubility of your compound across a range of pH values.

-

Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

-

Add Excess Compound: Add an excess amount of your powdered compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is clearly visible.

-

Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

-

Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Analyze Supernatant: Carefully remove the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer.

Protocol 2: Screening for an Optimal Co-solvent System

This protocol allows for the systematic testing of different co-solvents and concentrations.

-

Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures. For example, using your primary aqueous buffer (e.g., PBS pH 7.4), create mixtures containing 5%, 10%, 20%, and 50% (v/v) of a co-solvent (e.g., ethanol, PEG 400, DMSO).[1]

-

Determine Solubility: For each mixture, perform steps 2-5 from Protocol 1 to determine the equilibrium solubility.

-

Compare Results: Create a table to compare the solubility achieved with each co-solvent at each concentration. The system providing the required solubility at the lowest co-solvent concentration is often the most desirable.

Protocol 3: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple, effective lab-scale method for preparing solid inclusion complexes.[5]

-

Weigh Components: Accurately weigh the isoquinolinone derivative and a molar excess (typically 3-5 fold) of hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Mix Powders: Place the powders in a glass mortar and gently mix them with a pestle.

-

Knead: Add a small amount of a water/ethanol mixture (e.g., 50% ethanol) drop-by-drop to the powder mixture to form a thick, uniform paste.

-

Triturate: Knead the paste thoroughly with the pestle for 30-60 minutes. This intimate contact forces the drug molecule into the cyclodextrin cavity.[5]

-

Dry: Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

-

Use: The resulting dry powder is the inclusion complex, which should be readily dispersible and more soluble in aqueous buffers than the original compound.

Section 5: Data Summary Tables

The following tables present hypothetical data to illustrate the expected outcomes from the protocols described above.

Table 1: Example pH-Solubility Profile for a 6,7-Dihydroxy-isoquinolinone Derivative

| Buffer pH | Solubility (µg/mL) | Predominant Species |

| 2.0 | 1500 | Cationic (Protonated N) |

| 4.0 | 850 | Cationic (Protonated N) |

| 6.0 | 5 | Neutral |

| 7.4 | < 1 | Neutral (Lowest Solubility) |

| 8.5 | 45 | Anionic (Deprotonated OH) |

| 10.0 | 600 | Anionic (Deprotonated OH) |

Table 2: Example Co-solvent Screening Results in PBS (pH 7.4)

| Co-solvent System | Solubility (µg/mL) |

| 100% PBS (Control) | < 1 |

| 10% Ethanol in PBS | 15 |

| 20% Ethanol in PBS | 40 |

| 10% PEG 400 in PBS | 25 |

| 20% PEG 400 in PBS | 75 |

| 2% DMSO in PBS | 110 |

References

- Vertex AI Search, grounded on Google Search.

-

Butreddy, A., Bandari, S., & Repka, M. A. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

-

AZoLifeSciences. (2020). How to Achieve Drug Solubility. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

ChemBK. (2024). 3,4-DIHYDRO-6,7-DIHYDROXYISOQUINOLINE. [Link]

-

PubChem. 6,7-Dihydroxy-3,4-dihydroisoquinoline. [Link]

-

ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? [Link]

-

MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

-

Quora. (2018). Why does the solubility of phenol in water increase with an increase in temperature? [Link]

-

PMC. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]

-

Semantic Scholar. (2017). Solubility of Phenolic Compounds in Pure Water and Alcohols with FTIR and DFT Study. [Link]

-

Semantic Scholar. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

-

Ataman Kimya. ISOQUINOLINE. [Link]

-

Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

-

Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

-

PubChem. 6,7-dihydro-5H-isoquinolin-8-one. [Link]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

-

American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

-

Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

-

ResearchGate. (2026). Principles of Salt Formation. [Link]

-

ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

-

Wikipedia. Cosolvent. [Link]

-

Chemistry LibreTexts. (2016). Factors that Affect Solubility. [Link]

-

RSC Publishing. (2021). Exploring the impact of sodium salts on hydrotropic solubilization. [Link]

-

ResearchGate. Chapter 2. Fundamental Aspects of Salts and Co-crystals. [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

ResearchGate. (2012). Study of pH-dependent drugs solubility in water. [Link]

-

Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

-

PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

-

PubMed. (2000). Polymers with pH-dependent solubility: possibility of use in the formulation of gastroresistant and controlled-release matrix tablets. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tutorsglobe.com [tutorsglobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. research.aston.ac.uk [research.aston.ac.uk]

troubleshooting low yields in Bischler-Napieralski cyclization of isoquinolinones

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered during the synthesis of isoquinolinones and related 3,4-dihydroisoquinolines.

Overview of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2] These products are valuable precursors that can be oxidized to fully aromatic isoquinolines, a core scaffold in numerous alkaloids and pharmaceutical agents.[3][4] The reaction is an electrophilic aromatic substitution that requires a strong dehydrating agent, often a Lewis acid, to activate the amide carbonyl for cyclization.[2][5]

The generally accepted mechanism proceeds through the formation of a reactive intermediate, such as a nitrilium ion, which then undergoes intramolecular attack by the electron-rich aromatic ring.[1][2] Understanding this mechanism is critical for diagnosing and resolving experimental challenges.

Caption: Fig. 2: Troubleshooting Workflow for Low Conversion

Question 2: I am observing a significant amount of a styrene-like side product. What is causing this and how can it be prevented?

Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization and is strong evidence for the presence of a nitrilium salt intermediate. [6]This occurs via a retro-Ritter reaction, where the nitrilium ion fragments. [3][6]

-

Cause: This side reaction is favored when the structure of the starting material allows for the formation of a highly stable, conjugated styrene system upon elimination. [6]* Solution: To suppress this side reaction, the equilibrium must be shifted away from the elimination product.

-

Solvent Choice: Use the corresponding nitrile as the reaction solvent (e.g., acetonitrile if an acetyl group is part of the fragmenting nitrile). This shifts the equilibrium to the left, favoring the nitrilium salt intermediate. [3][6] 2. Milder Reagents: Employ modern, milder reagents that may avoid the specific intermediates leading to the retro-Ritter reaction. Conditions such as oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can be very effective. [3][7]

-

Question 3: My product is a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of unexpected regioisomers can occur, particularly when using very strong dehydrating agents like P₂O₅.

-

Cause: This is often attributed to the cyclization occurring at an alternative position on the aromatic ring (ipso-attack) to form a spiro intermediate, which then rearranges to an "abnormal" product. [1]The choice of dehydrating agent and the substitution pattern on the aromatic ring can influence the likelihood of this pathway. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ gives the "normal" product, while using P₂O₅ results in a mixture of isomers. [1][8]* Solution:

-

Reagent Choice: Try a different, often milder, dehydrating agent. If P₂O₅ is causing issues, switching to POCl₃ alone may resolve the problem. Milder reagents like Tf₂O/2-chloropyridine may offer even higher selectivity. [7] 2. Protecting Groups: In complex syntheses, strategically placed blocking groups on the aromatic ring can be used to prevent cyclization at undesired positions. [7]

-

Key Experimental Protocols

Protocol 1: Classical Synthesis using Phosphoryl Chloride (POCl₃)

This protocol describes a traditional approach suitable for many electron-rich substrates.

-

Reaction Setup: To a solution of the β-arylethylamide (1.0 equiv) in a high-boiling anhydrous solvent (e.g., toluene or xylene, ~0.2-0.5 M), add phosphoryl chloride (POCl₃) (2.0–5.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heating: Heat the reaction mixture to reflux (80–140 °C, depending on the solvent and substrate) and monitor the reaction progress using TLC or LC-MS. The reaction may take from 2 to 24 hours.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Make the resulting acidic aqueous solution basic (pH > 9) by the slow addition of an aqueous base (e.g., NaOH or NH₄OH).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Mild Synthesis using Triflic Anhydride (Tf₂O)

This protocol is adapted from modern procedures and is particularly useful for sensitive or electron-deficient substrates. [7]

-

Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere. Cool the solution to -20 °C.

-

Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise. The solution may change color.

-

Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-60 minutes, monitoring by TLC.

-

Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table

| Dehydrating Agent | Typical Solvent | Temperature (°C) | Key Characteristics |

| POCl₃ | Toluene, Xylene | 80 - 140 | Standard, widely used agent; effective for activated rings. [1][9] |

| P₂O₅ | Toluene, Xylene | 100 - 140 | Very strong; can cause charring and regioisomeric mixtures. [1] |

| POCl₃ / P₂O₅ | Toluene, Xylene | 100 - 140 | Highly effective for deactivated or challenging substrates. [1][3] |

| PCl₅ | Chloroform, Toluene | 60 - 110 | Strong agent; can also act as a chlorinating agent. [10][11] |

| Tf₂O / Pyridine base | Dichloromethane | -20 - 20 | Very mild and rapid; excellent for sensitive substrates. [3][7] |

Frequently Asked Questions (FAQs)

Q1: What is the difference between using POCl₃ and PCl₅? Both are effective dehydrating agents. POCl₃ is generally sufficient for most activated substrates. PCl₅ is a stronger Lewis acid and can be more effective for less reactive amides. It is also known to convert amides to imidoyl chlorides, which are key intermediates. [10]A mixture of POCl₃ and PCl₅ can be particularly robust. [11][12] Q2: Can this reaction be performed in an ionic liquid? Yes, recent literature has shown that room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆), can serve as environmentally benign solvents for the Bischler-Napieralski reaction, sometimes leading to higher yields and simpler product isolation, especially for activated substrates. Q3: How can the 3,4-dihydroisoquinoline product be converted to a fully aromatic isoquinoline? The resulting 3,4-dihydroisoquinoline can be readily oxidized to the corresponding isoquinoline. A common and effective method is dehydrogenation using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like toluene or xylene. Q4: My starting β-arylethylamide is difficult to prepare or purify. Any suggestions? The amide precursor is typically synthesized by coupling a β-arylethylamine with an appropriate acid chloride or carboxylic acid. [4]If the acid chloride is unstable, using standard peptide coupling reagents (e.g., EDC, HOBt) to form the amide from the carboxylic acid can be a milder and more efficient alternative. Ensure the β-arylethylamine starting material is pure, as impurities can carry through and complicate the cyclization step.

References

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Retrieved from [Link]

- Judeh, Z. M. A., Ching, C. B., Bu, J., & McCluskey, A. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.

-

Organic Chemistry Portal. (n.d.). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

-